![molecular formula C18H23N3O3 B3016436 N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478078-78-3](/img/structure/B3016436.png)

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

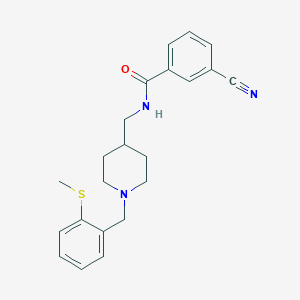

The compound "N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide" is a chemical entity that appears to be related to various research efforts in the synthesis and evaluation of carboxamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do explore similar structures and functionalities, which can provide insights into the synthesis, molecular structure, and properties of related compounds.

Synthesis Analysis

The synthesis of carboxamide derivatives often involves the formation of amide bonds between carboxylic acid derivatives and amines. For example, the synthesis of pyrazole-4-carboxamides can be achieved through the reaction of intermediates like N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazines, as reported in a novel synthetic approach . Similarly, the synthesis of ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives involves the introduction of a dimethylamino propyl group, which is structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their biological activity. For instance, the structure-activity relationships of acridine monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been studied, showing that the position and nature of substituents significantly affect their antitumor activity . This suggests that the molecular structure of "this compound" would also be critical in determining its potential biological properties.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions, which are essential for their biological applications. For example, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines leads to the formation of benzo[b][1,6]naphthyridine carboxamides with potent cytotoxic activities . The reactivity of the amide group and the presence of other functional groups in the molecule can influence the types of chemical reactions the compound can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesis and cytotoxicity evaluation of novel dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamide conjugates demonstrate the importance of these properties in the development of anticancer agents . The physical and chemical properties of "this compound" would need to be characterized to understand its potential as a biological agent.

Scientific Research Applications

Synthesis and Structural Analysis

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide and related compounds have been synthesized for various research purposes. For example, Bhaskar et al. (2019) synthesized a structurally similar compound, highlighting the use of reductive cyclization methods and providing insights into its structural characterization through techniques like IR, NMR, and LC-MS (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).

Biological Activities and Therapeutic Potential

Several studies have explored the biological activities and potential therapeutic applications of compounds structurally related to this compound. Deady et al. (2003) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, demonstrating significant cytotoxic effects with potential for cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Chemical Properties and Reactions

Research has also focused on understanding the chemical properties and reactions of compounds similar to this compound. Roman (2013) utilized a related compound in alkylation and ring closure reactions to generate a diverse library of compounds, indicating its utility in synthetic organic chemistry (Roman, 2013).

Safety and Hazards

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-21(2)9-5-8-19-18(23)16-11-14(12-20-16)17(22)13-6-4-7-15(10-13)24-3/h4,6-7,10-12,20H,5,8-9H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNPSZYGIZAMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)

![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3016374.png)